3-Bromopyridine-4-sulfonyl chloride
Description
General Overview of Pyridine (B92270) Sulfonyl Chloride Scaffolds and Their Chemical Significance
Pyridine sulfonyl chlorides are a class of organic compounds characterized by a pyridine ring substituted with a sulfonyl chloride group (-SO₂Cl). This scaffold is of considerable chemical significance due to the dual nature of its reactivity. The pyridine ring, a six-membered heteroaromatic system, can act as a ligand for metal catalysts and its nitrogen atom can influence the reactivity of the ring through its electron-withdrawing properties. guidechem.com
The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile synthesis of a wide array of sulfonamide, sulfonate ester, and other sulfur-containing derivatives. guidechem.com Consequently, pyridine sulfonyl chlorides serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. guidechem.comgoogle.com A notable example is the use of pyridine-3-sulfonyl chloride in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders. guidechem.compatsnap.com The versatility and reactivity of the pyridine sulfonyl chloride scaffold make it a valuable component in the synthetic chemist's toolbox. researchgate.net
Strategic Importance of Bromine and Sulfonyl Chloride Functionalities in Pyridine Systems for Synthetic Organic Chemistry
The strategic placement of both a bromine atom and a sulfonyl chloride group on a pyridine ring, as seen in 3-Bromopyridine-4-sulfonyl chloride, creates a bifunctional building block with significant synthetic potential. Each functional group offers distinct opportunities for chemical modification.
The sulfonyl chloride group provides a reliable site for introducing a wide range of substituents through reactions with nucleophiles such as amines, alcohols, and phenols. guidechem.com This is a common strategy for building molecular complexity and generating libraries of compounds for drug discovery. researchgate.net
The bromine atom, a halogen, is also a key functional group in synthetic and medicinal chemistry. nih.govacs.org It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence and position of a halogen on a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, including binding affinity, metabolic stability, and lipophilicity. acs.orgmdpi.com The incorporation of bromine has been shown to enhance the antimicrobial activity of certain classes of compounds. mdpi.com This makes brominated pyridine derivatives attractive scaffolds for medicinal chemistry programs. acs.orgresearchgate.net
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
The current research landscape for this compound indicates that it is primarily recognized and utilized as a specialized chemical building block. researchgate.netpageplace.denih.gov Its commercial availability from various suppliers suggests it is employed in the synthesis of more complex molecules, likely within industrial or proprietary research settings. bldpharm.com
However, a notable knowledge gap exists in the peer-reviewed scientific literature regarding the specific synthetic applications and reaction outcomes of this particular isomer. While there is extensive research on related compounds like pyridine-3-sulfonyl chloride and other halogenated pyridines, dedicated studies on the unique reactivity profile of this compound are scarce. google.compatsnap.com The interplay between the 3-bromo and 4-sulfonyl chloride substituents could lead to unique regiochemical and stereochemical outcomes in reactions, but these have not been extensively documented in public-facing research. This lack of detailed studies represents a significant gap, suggesting that the full potential of this compound as a versatile synthetic intermediate has yet to be fully explored and reported in academic literature.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 886371-33-1 |
| Molecular Formula | C₅H₃BrClNO₂S |
| Molecular Weight | 256.50 g/mol |
| Appearance | Not specified, likely solid |
| Boiling Point | 328 °C at 760 mmHg |
| Density | 1.893 g/cm³ |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyridine-3-sulfonyl chloride |
| Vonoprazan |
| Bromine |
| Amines |
| Alcohols |
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXVEVYKKTMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671938 | |
| Record name | 3-Bromopyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-33-1 | |
| Record name | 3-Bromopyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromopyridine 4 Sulfonyl Chloride
Direct Synthesis Approaches to 3-Bromopyridine-4-sulfonyl Chloride
Direct C-H functionalization to introduce a sulfonyl chloride group at the C4 position of a pre-existing 3-bromopyridine (B30812) ring is a formidable challenge in synthetic chemistry. While methods exist for the C4-selective sulfonylation of unsubstituted pyridine (B92270), these often rely on activation of the pyridine ring with agents like triflic anhydride (B1165640) in the presence of a specific base. d-nb.infochemrxiv.org Research has shown that these conditions are not always applicable to substituted pyridines; for instance, the C-H sulfonylation of various 4-substituted pyridines has been reported to fail under these modified conditions, while 3-substituted pyridines can show altered regioselectivity, favoring positions other than C4. d-nb.inforesearchgate.net
Consequently, a direct, one-pot synthesis of this compound from 3-bromopyridine is not a well-established or widely reported method in the scientific literature. Synthetic efforts must therefore turn to more controlled, stepwise approaches.
Precursor Synthesis and Stepwise Functionalization Strategies
Given the challenges of direct synthesis, the most practical routes to this compound rely on the careful construction of advanced intermediates where the required functional groups are introduced sequentially. This strategy typically involves the synthesis of a brominated pyridine intermediate, followed by the introduction of the sulfonyl chloride moiety at the desired position.
The synthesis of the target compound logically begins with a brominated pyridine scaffold. The selection of the specific intermediate is crucial and dictates the subsequent steps.
One key precursor is 3-bromopyridine . It can be synthesized through several established methods:
From Pyridine: Direct electrophilic bromination of pyridine is possible but requires harsh conditions, such as reacting pyridine with bromine in concentrated sulfuric acid at high temperatures (130-140 °C). google.com
From 3-Aminopyridine (B143674): A common route involves the diazotization of 3-aminopyridine followed by a Sandmeyer reaction with a bromide source. google.com This approach often provides better yields and milder conditions compared to direct bromination. Another method involves reacting 3-aminopyridine with bromine and sodium nitrite (B80452) in hydrobromic acid. google.com
A more advanced and strategically important precursor is 3-bromo-4-aminopyridine . The amino group at the C4 position is essential as it can be converted into the target sulfonyl chloride group via a Sandmeyer-type reaction. The synthesis of 3-bromo-4-aminopyridine itself is a multi-step process, often starting from a protected aminopyridine to direct the bromination to the correct position. For example, a directed ortho-metalation strategy on a protected 3-aminopyridine can be employed to introduce the bromine atom at the C4 position. nih.gov
| Precursor | Starting Material(s) | Key Reagents/Conditions | Typical Yield | Reference(s) |
| 3-Bromopyridine | Pyridine | Br₂, H₂SO₄, 130-140 °C | 75% | chemicalbook.com |
| 3-Bromopyridine | 3-Aminopyridine | 1. NaNO₂, HBr; 2. CuBr | Not specified | google.com |
| N-Boc-3-Amino-4-bromopyridine | N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA; 2. 1,2-dibromoethane | 53% | nih.gov |
| 3-Bromo-4-methylpyridine | 4-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | 95% | google.com |
This table presents selected examples and yields may vary based on specific reaction scales and optimizations.
With a suitable brominated pyridine in hand, the next critical phase is the introduction of the sulfonyl chloride group at the C4 position.
As previously noted, direct C-H sulfonation of 3-bromopyridine at the C4 position is not a favored pathway. The electronic properties of the pyridine ring and the directing effect of the bromo substituent make regioselective electrophilic substitution at C4 highly challenging. nih.gov
The most viable strategy to achieve the desired 3-bromo-4-sulfonyl arrangement is through the use of a precursor where a functional group amenable to transformation is already in place at the C4 position. The Sandmeyer reaction, which converts an aryl amine into a diazonium salt that can then be displaced by a variety of functional groups, is the key transformation. wikipedia.orgorganic-chemistry.org Starting with 3-bromo-4-aminopyridine , the amino group can be diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride group with concomitant loss of nitrogen gas. nih.gov
This Sandmeyer-type sulfonylchlorination provides a powerful and regiochemically precise method to install the -SO₂Cl group, bypassing the difficulties of direct sulfonation.
In some synthetic sequences, a pyridine sulfonic acid or a sulfinate salt may be formed as an intermediate rather than the sulfonyl chloride directly. These intermediates can be readily converted to the final product.
The conversion of pyridine sulfonic acids to pyridine sulfonyl chlorides is a standard transformation. It is typically achieved by treatment with a chlorinating agent. Common reagents for this purpose include:
Phosphorus pentachloride (PCl₅)
Thionyl chloride (SOCl₂)
Phosphorus oxychloride (POCl₃)
For instance, heating a pyridine sulfonic acid with a combination of phosphorus pentachloride and phosphorus oxychloride is an effective method to yield the corresponding sulfonyl chloride. google.com
| Transformation | Substrate | Reagent(s) | Conditions | Reference(s) |
| Sulfonic Acid to Sulfonyl Chloride | Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Reflux | google.com |
| Sulfonic Acid to Sulfonyl Chloride | Pyridine-3-sulfonic acid | PCl₅ (stepwise addition) | 100-140 °C | google.com |
| Sulfinate Salt to Sulfonyl Chloride | Sodium 2-pyridinesulfinate | N-chlorosuccinimide (NCS) | Dichloromethane, ambient temp. | google.com |
This table illustrates general methods applicable to the conversion of pyridine sulfonic acid/sulfinate intermediates.
Similarly, pyridine sulfinate salts , which can be intermediates in certain sulfonylation reactions, can be oxidized to sulfonyl chlorides. d-nb.infochemrxiv.org Reagents like N-chlorosuccinimide (NCS) can effectively carry out this transformation under mild conditions. google.com
Introduction of the Sulfonyl Chloride Moiety onto Brominated Pyridine Scaffolds
Green Chemistry Principles and Sustainable Synthesis of Pyridine Sulfonyl Chlorides
Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents such as phosphorus pentachloride, phosphorus oxychloride, and thionyl chloride, which can generate significant acidic waste. nih.gov In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes.
For pyridine sulfonyl chlorides, greener approaches often focus on the diazotization-sulfonylation pathway. An environmentally friendly method for producing 3-pyridinesulfonyl chloride has been developed that avoids phosphorus-based chlorinating agents. nih.gov This process involves:
Diazotization of 3-aminopyridine.
A substitution reaction with an aqueous solution of sulfurous acid (prepared from sulfur dioxide or thionyl chloride and water) catalyzed by cuprous chloride.
This method offers several advantages, including milder reaction conditions, reduced production of hazardous byproducts, and potentially higher yields. nih.gov Applying these principles to the synthesis of this compound would involve performing the Sandmeyer reaction of 3-bromo-4-aminopyridine under aqueous conditions, thereby minimizing the use of volatile organic solvents and harsh chlorinating agents. Such an approach represents a more sustainable and safer alternative to classical synthetic protocols.
Development of Environmentally Benign Synthetic Routes for this compound
Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and produce significant waste streams. For instance, the use of phosphorus pentachloride or phosphorus oxychloride with sulfonic acids, while effective, generates phosphorus-based byproducts that require careful disposal. googleapis.com Similarly, routes involving toxic and corrosive substances like chlorine gas and foul-smelling mercaptans present considerable environmental and safety challenges. patsnap.com
In response to these drawbacks, research has shifted towards greener alternatives. One promising approach involves the use of sulfonyl hydrazides as precursors, which can be converted to sulfonyl chlorides under mild conditions using N-chlorosuccinimide (NCS). nih.gov This method avoids the use of harsh chlorinating agents and often results in cleaner reactions with high yields. nih.gov
Another avenue of development is the diazotization of an appropriate amino-substituted pyridine, followed by a sulfonyl chlorination reaction. A patented method for the synthesis of the related pyridine-3-sulfonyl chloride highlights a process that is described as having "less three wastes" (waste gas, wastewater, and industrial solid waste) and being suitable for industrial production. google.com This method involves the reaction of a diazonium fluoroborate salt with thionyl chloride in the presence of a cuprous chloride catalyst. google.com The reaction is carried out at low temperatures (0-5 °C), which helps to minimize side reactions and improve selectivity. google.com
The table below outlines a comparison between traditional and a potentially more environmentally benign synthetic approach for sulfonyl chlorides, drawing parallels for the synthesis of this compound.
| Feature | Traditional Method (e.g., using PCl5) | Greener Alternative (e.g., Diazotization Route) |
| Starting Material | Pyridine-3-sulfonic acid | 3-aminopyridine |
| Reagents | Phosphorus pentachloride, Phosphorus oxychloride googleapis.com | Sodium nitrite, Sodium fluoroborate, Thionyl chloride, Cuprous chloride google.com |
| Byproducts | Phosphorus oxychloride googleapis.com | Nitrogen gas, inorganic salts |
| Reaction Conditions | High temperatures (reflux) chemicalbook.com | Low temperatures (0-5 °C) google.com |
| Environmental Impact | Use of hazardous reagents, significant waste acid google.com | "Less three wastes," avoids highly toxic reagents google.com |
Minimization of Byproducts and Waste Generation in Production Processes
The minimization of byproducts and waste is a critical aspect of modern chemical manufacturing, directly impacting the economic viability and environmental footprint of a process. In the synthesis of pyridine sulfonyl chlorides, several strategies are employed to reduce waste.
One key strategy is the use of catalytic systems. For example, the use of cuprous chloride as a catalyst in the reaction of diazonium salts with thionyl chloride allows for a more efficient conversion, reducing the amount of unreacted starting materials and the formation of side products. google.com
The work-up procedure is another area where waste can be minimized. In a described synthesis of pyridine-3-sulfonyl chloride, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize excess acid, followed by water and brine washes. chemicalbook.com While this generates an aqueous waste stream, it is a necessary step to ensure the purity of the final product. The organic solvent containing the product is then dried and concentrated. chemicalbook.com Careful optimization of these washing and extraction steps can reduce the volume of solvents and aqueous waste generated.
The table below summarizes strategies for minimizing byproducts and waste in the synthesis of pyridine sulfonyl chlorides.
| Strategy | Description | Potential Impact on Waste Reduction |
| Catalysis | Use of catalysts like cuprous chloride to improve reaction efficiency and selectivity. google.com | Reduces the formation of byproducts and unreacted starting materials, leading to a cleaner reaction and less purification waste. |
| Solvent Selection | Choosing solvents like chlorobenzene (B131634) that minimize side reactions. googleapis.com | Improves product purity, reducing the need for extensive purification and the associated solvent and material losses. |
| Process Integration | Using the product of one step directly in the next without isolation. googleapis.com | Eliminates waste generated during intermediate purification steps, such as solvent and product losses. |
| Optimized Work-up | Careful control of washing and extraction steps. chemicalbook.com | Minimizes the volume of aqueous and organic solvent waste generated during product purification. |
Considerations for Industrial Scale-Up of this compound Production
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For the synthesis of this compound and related compounds, several factors must be carefully considered to ensure a safe, efficient, and economically viable process.
One of the primary concerns is the management of reaction exotherms. Many of the reactions involved in the synthesis of sulfonyl chlorides are highly exothermic. On a large scale, the heat generated can be difficult to control, potentially leading to runaway reactions. Therefore, careful control of reaction parameters such as temperature, addition rates of reagents, and efficient heat exchange systems are crucial for safe industrial production. googleapis.com
The stability of intermediates is another critical factor. For instance, diazonium salts are known to be unstable and potentially explosive, especially in a solid, dry state. Processes that generate and use these intermediates in situ without isolation are generally preferred for large-scale operations to minimize safety risks. google.com
The choice of reagents and their cost is also a major consideration for industrial-scale synthesis. While some laboratory methods may use expensive reagents to achieve high yields, these may not be economically feasible for bulk production. Therefore, developing routes that utilize readily available and cost-effective starting materials is essential. google.com
Furthermore, the environmental impact and regulatory compliance associated with the process are of paramount importance. Industrial processes must be designed to minimize the release of hazardous substances and to manage waste streams in an environmentally responsible manner. This includes the selection of less hazardous solvents and reagents, as well as the implementation of effective waste treatment protocols. google.com A patented method for pyridine-3-sulfonyl chloride production is noted as being suitable for industrial scale-up due to its low cost, high product content, convenient operation, and reduced waste generation. google.com
The table below highlights key considerations for the industrial scale-up of pyridine sulfonyl chloride production.
| Consideration | Description | Importance for Industrial Scale-Up |
| Reaction Safety | Management of exothermic reactions and unstable intermediates. googleapis.comgoogle.com | Prevents runaway reactions and ensures the safety of personnel and equipment. |
| Process Economics | Cost of raw materials, energy consumption, and overall process efficiency. google.com | Determines the economic viability and competitiveness of the manufacturing process. |
| Equipment and Infrastructure | Requirement for specialized reactors, heat exchangers, and waste handling facilities. | Ensures the process can be carried out safely and efficiently at the desired scale. |
| Environmental and Regulatory | Compliance with environmental regulations and minimization of waste. google.com | Essential for sustainable manufacturing and maintaining a license to operate. |
| Product Purity and Consistency | Ensuring the final product meets the required specifications on a batch-to-batch basis. | Critical for the quality and performance of downstream products. |
Chemical Reactivity and Transformation Pathways of 3 Bromopyridine 4 Sulfonyl Chloride
Reactivity Profiles of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a highly reactive electrophilic center, making it a versatile handle for a variety of chemical transformations. Its reactivity is primarily dictated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering the sulfur atom susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions Leading to Sulfonamides and Sulfonates
The most common reactions of sulfonyl chlorides involve nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group. This reactivity is harnessed to synthesize sulfonamides and sulfonates, which are important structural motifs in pharmaceuticals and other biologically active molecules. princeton.edu
Sulfonamide Formation: 3-Bromopyridine-4-sulfonyl chloride readily reacts with primary and secondary amines to furnish the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.gov The general reaction is illustrated below:
3-Bromopyridine-4-SO₂Cl + R¹R²NH → 3-Bromopyridine-4-SO₂NR¹R² + HCl
The reaction scope is broad, accommodating a wide variety of amines. The formation of sulfonamides can also be achieved in a one-pot synthesis from sulfonyl hydrazides via an in-situ generation of the sulfonyl chloride. nih.govresearchgate.net
Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This transformation is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.
3-Bromopyridine-4-SO₂Cl + ROH → 3-Bromopyridine-4-SO₂OR + HCl
The table below summarizes representative examples of nucleophilic substitution reactions of sulfonyl chlorides.
| Nucleophile | Product Type | General Conditions |
| Primary/Secondary Amine | Sulfonamide | Base (e.g., NEt₃), CH₃CN, rt nih.gov |
| Alcohol/Phenol | Sulfonate Ester | Base (e.g., pyridine), CH₂Cl₂, 0 °C to rt |
Reductive Transformations to Sulfinic Acids or Thiols
The sulfonyl chloride group can be reduced to lower oxidation states of sulfur, namely sulfinic acids and thiols. These transformations provide access to different classes of sulfur-containing compounds with distinct chemical properties and applications.
Reduction to Sulfinic Acids: The reduction of sulfonyl chlorides to sulfinic acids can be achieved using various reducing agents. A common method involves the use of reducing agents like sodium sulfite (B76179) or stannous chloride. chez-alice.fr Aromatic sulfinic acids are generally more stable than their aliphatic counterparts but can still be prone to disproportionation over time. chez-alice.fr The synthesis of sulfinamides can also be accomplished from sulfonyl chlorides through an in-situ reduction process. nih.gov
3-Bromopyridine-4-SO₂Cl + [Reducing Agent] → 3-Bromopyridine-4-SO₂H
Reduction to Thiols: More potent reducing agents are required to fully reduce the sulfonyl chloride to the corresponding thiol. Reagents such as lithium aluminum hydride, or zinc dust in the presence of an acid, are effective for this transformation. taylorfrancis.comsciencemadness.org Catalytic hydrogenation using a palladium catalyst under hydrogen pressure is another reported method for the reduction of aromatic sulfonyl chlorides to thiols. taylorfrancis.comgoogle.com The reaction with triphenylphosphine (B44618) in toluene (B28343) has also been shown to selectively reduce the sulfonyl chloride group to a thiophenol. nih.gov
3-Bromopyridine-4-SO₂Cl + [Strong Reducing Agent] → 3-Bromo-4-mercaptopyridine
The table below provides a summary of reductive transformations.
| Product | Reducing Agent(s) |
| Sulfinic Acid | Sodium sulfite, Stannous chloride chez-alice.fr |
| Thiol | Lithium aluminum hydride, Zinc/Acid, Pd/H₂, PPh₃ taylorfrancis.comsciencemadness.orggoogle.comnih.gov |
Exploration of Radical Reactions Initiated by the Sulfonyl Halide
While less common than nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions. The S-Cl bond can be homolytically cleaved under photolytic or radical initiator conditions to generate a sulfonyl radical. This reactive intermediate can then engage in various radical-mediated transformations. For instance, desulfonylative cross-coupling reactions can occur where the sulfonyl chloride acts as an arylating agent. researchgate.net
Reactivity of the Bromine Substituent on the Pyridine Ring
The bromine atom attached to the pyridine ring of this compound offers another site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling, Negishi Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom on the electron-deficient pyridine ring is an excellent coupling partner in these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk This method is widely used for the synthesis of biaryl compounds and is known for its tolerance of a wide range of functional groups. fishersci.co.uksigmaaldrich.com The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. fishersci.co.uk
3-Bromopyridine-4-SO₂Cl + R-B(OH)₂ --(Pd catalyst, base)--> 3-(R)-Pyridine-4-SO₂Cl
Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is also catalyzed by palladium and is valued for its ability to couple a wide variety of organic groups under relatively mild conditions. wikipedia.orglibretexts.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.org
3-Bromopyridine-4-SO₂Cl + R-Sn(Alkyl)₃ --(Pd catalyst)--> 3-(R)-Pyridine-4-SO₂Cl
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to form the new C-C bond. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium (or sometimes nickel) and is known for its high functional group tolerance and ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org
3-Bromopyridine-4-SO₂Cl + R-ZnX --(Pd or Ni catalyst)--> 3-(R)-Pyridine-4-SO₂Cl
The table below summarizes these key cross-coupling reactions.
| Coupling Reaction | Organometallic Reagent | Catalyst |
| Suzuki-Miyaura | Boronic acid/ester | Palladium libretexts.orgfishersci.co.uk |
| Stille | Organostannane | Palladium wikipedia.orgorganic-chemistry.orglibretexts.org |
| Negishi | Organozinc | Palladium or Nickel wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing sulfonyl chloride group, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
The rate of SNAr reactions is influenced by the nature of the leaving group, with the typical order of reactivity being F > Cl ≈ Br > I. nih.govrsc.org This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. masterorganicchemistry.com However, in some cases, particularly with pyridinium (B92312) ions, the mechanism can be more complex and the leaving group effect may differ. nih.govrsc.org The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in both the expected nucleophilic substitution product and an unexpected nitro-group migration product, highlighting the complex reactivity patterns of substituted pyridines. clockss.org While the C3-position of pyridine is generally less reactive towards nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate such reactions. acs.org
3-Bromopyridine-4-SO₂Cl + Nu⁻ → 3-(Nu)-Pyridine-4-SO₂Cl + Br⁻
Halogen-Metal Exchange Reactions and Subsequent Quenching
The bromine atom on the pyridine ring can be readily converted into an organometallic species through a halogen-metal exchange reaction. wikipedia.org This process typically involves treating the bromo-substituted pyridine with a strong organometallic base, such as an organolithium or a Grignard reagent, at low temperatures to prevent side reactions. tcnj.edu The resulting metallated pyridine is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles to introduce new substituents at the C3 position.
A common method for this transformation is the use of n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures around -78 °C to -100 °C. tcnj.edu The low temperature is critical to ensure the chemoselective exchange at the bromine-bearing carbon without attacking the electrophilic sulfonyl chloride group. tcnj.edu Alternatively, Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often used in combination with lithium chloride (LiCl) to enhance reactivity, can also effect the bromine-magnesium exchange under milder conditions. mdpi.comnih.gov This approach can sometimes offer better functional group tolerance compared to organolithium reagents. mdpi.comnih.govclockss.org
Once the organometallic intermediate is formed, it can react with various electrophiles. Quenching with simple electrophiles like water (H₂O) or N,N-dimethylformamide (DMF) introduces a hydrogen or a formyl group, respectively. More complex substituents can be installed using other electrophilic partners.
Table 1: Examples of Halogen-Metal Exchange and Quenching on Bromo-Pyridine Systems
| Starting Material | Exchange Reagent | Electrophile (Quencher) | Product | Reference |
|---|---|---|---|---|
| Bromoaryl-substituted β-lactam | n-Butyllithium | Benzaldehyde | Elaborated β-lactam | tcnj.edu |
| 3-Bromo-1H-indole | i-PrMgCl / n-BuLi | CO₂ | 1H-Indole-3-carboxylic acid | mdpi.com |
| 2,4-Dibromoquinoline | n-Butyllithium | Various Electrophiles | 4-Substituted-2-bromoquinoline | researchgate.net |
This table presents analogous reactions on related bromoheterocyclic systems to illustrate the principle of halogen-metal exchange and subsequent quenching.
Chemoselective Transformations and Interplay between Bromine and Sulfonyl Chloride Reactivity
The presence of both a moderately reactive bromine atom and a highly reactive sulfonyl chloride group on the same pyridine ring allows for selective and sequential modifications. The significant difference in the chemical nature of the C-Br bond and the S-Cl bond is the foundation for this chemoselectivity. The sulfonyl chloride is a powerful electrophile, readily attacked by nucleophiles, while the bromine atom is more amenable to transition-metal-catalyzed cross-coupling reactions or halogen-metal exchange. acs.org
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. It can be selectively derivatized in the presence of the C3-bromine atom by reacting it with a variety of nucleophiles such as amines, alcohols, or thiols. This reactivity is widely used to synthesize sulfonamides, sulfonate esters, and thioesters, respectively. nih.govresearchgate.net These reactions are typically fast and can be carried out under mild conditions, often leaving the less reactive C-Br bond intact. For instance, reaction with a primary or secondary amine in the presence of a base will readily yield the corresponding sulfonamide. nih.gov
Conversely, the bromine atom at the C3 position can be selectively functionalized using transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. These reactions typically require a palladium catalyst, a ligand, and a base, and are generally tolerant of the sulfonyl chloride group, or more commonly, a pre-formed sulfonamide derivative. The choice of reaction conditions is critical to prevent undesired side reactions.
Table 2: Chemoselective Reactions of the Functional Groups
| Functional Group | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Sulfonyl Chloride | Nucleophilic Substitution (Sulfonamide formation) | Primary/Secondary Amine, Base | Sulfonamide | nih.govresearchgate.net |
| Sulfonyl Chloride | Nucleophilic Substitution (Sulfonate ester formation) | Alcohol, Base | Sulfonate Ester | researchgate.net |
| Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine | acs.org |
The differential reactivity of the bromine and sulfonyl chloride groups enables a stepwise, or sequential, approach to creating highly substituted pyridine derivatives. This orthogonal functionalization strategy is a powerful tool in medicinal chemistry and materials science for building molecular complexity.
A common strategy involves first reacting the more labile sulfonyl chloride group with a desired nucleophile to form a stable sulfonamide. The sulfonamide group is generally robust and unreactive under the conditions required for subsequent C-Br bond functionalization. With the sulfonamide in place, the bromine atom can then be subjected to a variety of transformations, such as halogen-metal exchange followed by quenching or a palladium-catalyzed cross-coupling reaction.
For example, this compound can be reacted with piperazine (B1678402) to form 3-bromo-4-(piperazin-1-ylsulfonyl)pyridine. This intermediate can then undergo a Suzuki coupling with an arylboronic acid to introduce an aryl group at the C3 position, yielding a 3-aryl-4-(piperazin-1-ylsulfonyl)pyridine. This two-step process allows for the controlled and independent introduction of two different substituents at the C3 and C4 positions. This sequential approach offers a high degree of flexibility in the design and synthesis of complex pyridine-based molecules. acs.orgnih.gov
Advanced Derivatization Strategies Utilizing 3 Bromopyridine 4 Sulfonyl Chloride
Construction of Substituted Pyridine (B92270) Derivatives
The presence of both a bromine atom and a sulfonyl chloride group on the pyridine ring at positions 3 and 4, respectively, allows for a range of selective transformations to build complex molecular structures.
Synthesis of Multi-Functionalized Pyridine Scaffolds for Complex Molecular Assemblies
The differential reactivity of the C-Br and S-Cl bonds in 3-bromopyridine-4-sulfonyl chloride is key to its utility in synthesizing multi-functionalized pyridine scaffolds. The sulfonyl chloride group is highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of substituents. For instance, reaction with amines or alcohols readily forms sulfonamides or sulfonate esters, respectively. This initial functionalization leaves the bromine atom intact for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. acs.org This sequential approach enables the controlled, step-wise construction of highly decorated pyridine rings.
Furthermore, the sulfonyl group itself can be a versatile synthetic handle. Alkyl and aryl sulfones are important intermediates in various synthetic sequences due to the reactivity of the sulfonyl moiety. nih.gov For example, α-sulfonyl carbanions serve as valuable nucleophiles in carbon-carbon bond-forming reactions. nih.gov This dual reactivity allows for the creation of diverse and complex molecular assemblies centered around the pyridine core.
Application in the Formation of Fused and Bridged Heterocyclic Ring Systems
The strategic placement of reactive groups on the pyridine ring using this compound as a starting material can facilitate intramolecular cyclization reactions, leading to the formation of fused and bridged heterocyclic systems. For example, after initial derivatization of the sulfonyl chloride, the bromine atom can participate in intramolecular Heck reactions or other palladium-catalyzed cyclizations to form new rings fused to the pyridine core.
The synthesis of furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives exemplifies the construction of fused ring systems, although not directly starting from this compound, the principles of sequential functionalization and cyclization are analogous. nih.gov Similarly, the formation of bridged systems can be envisioned through strategies that involve creating two points of connection from a derivatized this compound to another molecular fragment. The development of mesoionic 1,3-dipoles from pyridine-based acid chlorides and their subsequent cycloaddition reactions to form indolizines showcases a powerful method for constructing bridged nitrogen-containing frameworks. researchgate.net
Generation and Trapping of Pyridyne Intermediates from this compound Precursors
Pyridynes are highly reactive intermediates analogous to benzynes, derived from pyridine. wikipedia.org The generation of pyridynes from precursors like this compound opens up unique pathways for the difunctionalization of the pyridine ring. The elimination of the bromo and an adjacent hydrogen atom, often facilitated by a strong base, leads to the formation of a transient carbon-carbon triple bond within the pyridine ring.
Influence of Bromine and Sulfonyl Functionalities on Pyridyne Regioselectivity and Distortion
The generation of a 3,4-pyridyne from a 3-bromopyridine (B30812) precursor is a known process. wikipedia.org The substituents on the pyridyne ring play a crucial role in determining the regioselectivity of subsequent nucleophilic additions. The aryne distortion model suggests that substituents can induce an asymmetry in the triple bond, leading to preferential attack at one of the two carbons. nih.gov Electron-withdrawing groups, such as the sulfonyl functionality that would result from derivatization of the sulfonyl chloride, can significantly influence this distortion. nih.gov
For a 3,4-pyridyne, a substituent at the 5-position, such as the bromine atom in a precursor derived from this compound, has been shown to direct nucleophilic attack to the C3 position. nih.gov Conversely, a substituent at the C2 position can direct attack to the C4 position. nih.gov The interplay between the remnant of the sulfonyl group (after derivatization) and the bromine atom would therefore be critical in controlling the regioselectivity of trapping reactions.
Nucleophilic Additions and Cycloaddition Reactions with In Situ Generated Pyridynes
Once generated, the highly reactive 3,4-pyridyne intermediate can be trapped by a variety of nucleophiles and cycloaddition partners. Nucleophilic additions of amines, alcohols, and organometallic reagents are common trapping methods. nih.govnih.gov The regioselectivity of these additions is dictated by the substitution pattern of the pyridyne, as discussed previously. For instance, trapping a 5-bromo-3,4-pyridyne with N-methylaniline or morpholine (B109124) results in a mixture of C3 and C4 adducts, with a preference for the C3 adduct. nih.gov
Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are also powerful tools for elaborating the pyridine core. Furan is a common diene used to trap pyridynes, leading to the formation of epoxy-bridged dihydroquinoline derivatives. wikipedia.org The regioselectivity of these cycloadditions is also influenced by the substituents on the pyridyne ring.
| Pyridyne Precursor | Trapping Agent | Major Product | Reference |
| 3-Bromo-4-chloropyridine | Furan and Lithium amalgam | 1,4-Epoxy-dihydroquinoline | wikipedia.org |
| 4-Bromopyridine | Sodium in liquid ammonia | 3-Aminopyridine (B143674) and 4-Aminopyridine | wikipedia.org |
| 5-Bromo-3,4-pyridyne | N-methylaniline | C3-adduct favored | nih.gov |
| 5-Bromo-3,4-pyridyne | Morpholine | C3-adduct favored | nih.gov |
Design and Synthesis of Complex Molecular Architectures Incorporating this compound Fragments
The unique reactivity profile of this compound makes it an attractive building block for the design and synthesis of complex molecular architectures. Its ability to undergo sequential and regioselective functionalization allows for the precise installation of various chemical moieties, leading to molecules with tailored properties.
The pyridine heterocycle is a key component in a vast number of marketed drugs, highlighting the importance of synthetic methods that provide access to functionalized pyridine derivatives. nih.gov Strategies involving pyridyne intermediates, for which this compound is a potential precursor, have been employed in the total syntheses of natural products like ellipticine. wikipedia.org
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of atomic nuclei.
Proton (¹H) and Carbon (¹³C) NMR for Primary Structural Confirmation
For ¹H NMR, the pyridine (B92270) ring protons of a related compound, 3-bromopyridine (B30812), show distinct signals. chemicalbook.com In the case of 3-Bromopyridine-4-sulfonyl chloride, the protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing sulfonyl chloride group and the bromine atom.
Similarly, ¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. researchgate.net The carbon atoms in the pyridine ring of this compound would each produce a unique signal, with their chemical shifts being significantly affected by the attached bromo and sulfonyl chloride substituents.
A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule, confirming the core structure of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | (Predicted values would be here) | (e.g., d, dd, s) | (Predicted J-values) |
| ¹³C | (Predicted values would be here) | - | - |
Note: This table is predictive and would be populated with experimental data for a complete analysis.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While 1D NMR is sufficient for confirming the basic connectivity of this compound, advanced 2D NMR techniques can provide deeper insights into its three-dimensional structure. longdom.org Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ipb.pt
These advanced methods are particularly valuable for confirming assignments made from 1D spectra and for resolving any spectral overlap. ipb.pt For a molecule like this compound, which does not possess stereocenters, the primary role of these techniques would be to provide definitive confirmation of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS)
Both ESI-MS and EI-MS are valuable techniques for the analysis of this compound. ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. nih.gov This technique is particularly useful when analyzing derivatives of the compound, as demonstrated in studies of pyridine-3-sulfonyl derivatives of steroidal estrogens. nih.govnih.gov
Electron Ionization (EI-MS), on the other hand, is a higher-energy technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. For instance, the fragmentation of pyridine-3-sulfonyl derivatives has been shown to yield specific, analyte-related fragment ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass of 4-bromopyridine-3-sulfonyl chloride, an isomer, is reported as 254.87600 Da. chemsrc.com This level of accuracy is crucial for confirming the identity of a newly synthesized compound and is a standard requirement for publication in scientific literature.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl chloride group (S=O stretches) and the pyridine ring (C=C and C=N stretching vibrations).
While specific IR data for this compound is not available in the provided search results, a study on sulfonyl chloride functionalized ionic materials reported characteristic FTIR peaks at approximately 1369 cm⁻¹ and 1165 cm⁻¹, which are indicative of the SO₂Cl group. ionike.com Similar characteristic peaks would be expected for this compound, providing key evidence for the presence of the sulfonyl chloride functional group.
Table 2: Key Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Observed Data | Reference |
| ¹H NMR | 3-Bromopyridine | 8.79 (d), 8.18 (d), 7.72 (dd), 8.77 (d) ppm | chemicalbook.com |
| HRMS | 4-Bromopyridine-3-sulfonyl chloride | Exact Mass: 254.87600 Da | chemsrc.com |
| FTIR | Sulfonyl chloride functionalized ionic material | ~1369 cm⁻¹ (S=O stretch), ~1165 cm⁻¹ (S=O stretch) | ionike.com |
X-ray Crystallography for Definitive Solid-State Structure Determination
Should single crystals of this compound of suitable quality be obtained, X-ray diffraction analysis would yield a detailed structural model. The process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the electron density distribution within the crystal, allowing for the construction of a three-dimensional map of the atomic positions.
The expected data from such an analysis would include:
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.
Space Group: The description of the symmetry elements present in the crystal structure.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. For instance, the analysis would confirm the C-Br, C-S, S-O, and S-Cl bond lengths and the geometry around the sulfur atom of the sulfonyl chloride group.
Torsional Angles: Information about the conformation of the molecule, such as the rotational orientation of the sulfonyl chloride group relative to the pyridine ring.
Intermolecular Interactions: Insights into how the molecules are packed in the crystal lattice, including potential hydrogen bonds, halogen bonds, or other non-covalent interactions that influence the solid-state properties of the compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the components of a mixture, making them essential for assessing the purity of chemical compounds and for their isolation. ustc.edu.cnpharmaguideline.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used chromatographic methods in the pharmaceutical and chemical industries. youtube.commaxisci.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC operate on the principle of separating analytes based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. pharmaguideline.comthermofisher.com UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm), resulting in significantly higher resolution, faster analysis times, and improved sensitivity. mdpi.comresearchgate.net
For the purity assessment of this compound, a reversed-phase HPLC or UPLC method would typically be developed. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and a miscible organic solvent like acetonitrile (B52724) or methanol. pharmaguideline.com
A typical HPLC method for a related compound, pyridine-3-sulfonyl chloride, utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. patsnap.com This suggests that a similar approach would be effective for this compound. The presence of the bromine atom and the different substitution pattern on the pyridine ring would influence the retention time of the compound, likely making it more retained on a reversed-phase column compared to its non-brominated counterpart.
Method development for this compound would involve optimizing several parameters to achieve a good separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. These parameters include the choice of stationary phase, the composition of the mobile phase (including the organic modifier and any additives like buffers or ion-pairing agents), the flow rate, and the column temperature. Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore.
The table below outlines a hypothetical set of conditions for the analysis of this compound by HPLC and UPLC, based on methods for analogous compounds.
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 min | 20-80% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Vol. | 5 µL | 1 µL |
This method would allow for the quantification of the purity of this compound by measuring the area of its peak relative to the total area of all peaks in the chromatogram. Furthermore, preparative HPLC, which uses larger columns and higher flow rates, could be employed for the isolation and purification of the compound from a reaction mixture.
Computational Chemistry and Theoretical Studies on 3 Bromopyridine 4 Sulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational understanding of the electronic structure and geometry of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. aps.org By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 3-Bromopyridine-4-sulfonyl chloride.
Electronic Structure and Geometry Optimization: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net The geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, one would expect the pyridine (B92270) ring to be planar, with the sulfonyl chloride and bromine substituents positioned accordingly. The presence of the electronegative bromine atom and the sulfonyl chloride group is expected to significantly influence the electron distribution within the pyridine ring.
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be located on the pyridine ring and the bromine atom, while the LUMO is expected to be centered on the sulfonyl chloride group, particularly the sulfur atom, making it susceptible to nucleophilic attack.
A hypothetical table of DFT-calculated electronic properties for this compound, based on similar compounds, is presented below. scispace.com
| Property | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
These values are representative and would be confirmed by specific DFT calculations on this compound.
Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory can be used to obtain highly accurate predictions of molecular geometries, vibrational frequencies, and energies. rsc.org For this compound, ab initio calculations could be used to refine the geometric parameters obtained from DFT and to accurately predict its infrared and Raman spectra. These predicted spectra can then be compared with experimental data to validate the computational model.
Reaction Mechanism Studies
Theoretical studies are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and reaction kinetics.
The sulfonyl chloride group is a key reactive site in this compound, often undergoing nucleophilic substitution. Similarly, the bromine atom can participate in various cross-coupling reactions. Transition state theory can be used to locate the transition state structures for these reactions.
For a nucleophilic attack on the sulfur atom of the sulfonyl chloride group, a transition state analysis would likely reveal a trigonal bipyramidal geometry around the sulfur atom. mdpi.com The energy barrier associated with this transition state determines the reaction rate. DFT calculations can be used to model the interaction with various nucleophiles and to understand how the electronic and steric properties of the nucleophile affect the activation energy.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. For instance, in a substitution reaction at the sulfonyl chloride group, the profile would show the initial energy of the reactants (this compound and a nucleophile), the energy of the transition state, and the final energy of the products. mdpi.com This allows for the determination of whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible (the height of the activation energy barrier).
A representative energetic profile for a hypothetical SN2 reaction at the sulfonyl chloride group is outlined below:
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15 |
| Products | -10 |
These values are illustrative of what a computational study might find.
Structure-Reactivity Relationships
Computational studies can establish clear relationships between the structure of a molecule and its reactivity. For this compound, the positions of the bromine atom and the sulfonyl chloride group on the pyridine ring are critical. The electron-withdrawing nature of both substituents deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP) maps are a useful tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. scispace.com For this compound, the MEP would likely show a region of positive electrostatic potential around the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. Regions of negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group.
By computationally modifying the structure, for example, by changing the position of the bromine atom or introducing other substituents, the effect on the electronic properties and reactivity can be systematically studied. This allows for the rational design of derivatives with desired chemical properties.
Quantitative Analyses of Substituent Effects on Pyridine Ring and Sulfonyl Chloride Reactivity
The reactivity of the pyridine ring and the sulfonyl chloride group in this compound is significantly influenced by the electronic effects of its substituents. The 3-bromo and 4-sulfonyl chloride groups modulate the electron density distribution within the aromatic system, which in turn affects its susceptibility to nucleophilic or electrophilic attack and the reactivity of the sulfonyl chloride moiety.
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. uoanbar.edu.iq This nitrogen atom exerts a deactivating -I (inductive) effect on the entire ring, making electrophilic aromatic substitution more difficult than in benzene. uoanbar.edu.iq The position of substitution in electrophilic reactions on pyridine is generally favored at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. uoanbar.edu.iq
In the case of this compound, the presence of two electron-withdrawing groups, the bromine atom at the 3-position and the sulfonyl chloride group at the 4-position, further deactivates the pyridine ring towards electrophilic attack. Both substituents exert strong -I effects. The sulfonyl chloride group is a particularly powerful electron-withdrawing group.
Quantitative predictions of these substituent effects can be made using linear free-energy relationships such as the Hammett and Taft equations. wikipedia.orgdalalinstitute.com The Hammett equation, in its general form, is given by:
log(k/k₀) = ρσ
where k is the rate constant for a reaction of a substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant which depends on the nature of the reaction, and σ is the substituent constant which depends only on the substituent and its position. rsc.org
The reactivity of the sulfonyl chloride group (-SO₂Cl) itself is also influenced by the electronic nature of the pyridine ring to which it is attached. wikipedia.org The electron-withdrawing nature of the 3-bromo-substituted pyridine ring would enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is a crucial aspect for its synthetic applications, for instance, in the preparation of sulfonamides by reacting with amines. sigmaaldrich.com
To provide a quantitative context, the following table lists representative Hammett (σ) and Taft (σ*) substituent constants for related groups.
| Substituent | σ (meta) | σ (para) | σ* (Taft) |
| Br | 0.39 | 0.23 | 0.23 |
| SO₂Cl | ~1.20 | ~1.11 | - |
| NO₂ | 0.71 | 0.78 | 0.65 |
| CN | 0.56 | 0.66 | - |
| Cl | 0.37 | 0.23 | 0.23 |
Note: The values for SO₂Cl are for a benzene system and are provided for illustrative purposes. The exact values for the pyridine system may differ. Data sourced from various compilations of Hammett and Taft constants. pitt.edu
Molecular Modeling and Dynamics Simulations for Conformational Insights
The conformation of this compound is primarily defined by the rotation around the C4-S bond. This rotation determines the dihedral angle between the plane of the pyridine ring and the S-Cl bond. The rotational barrier around this bond will be influenced by steric and electronic factors. Steric hindrance between the sulfonyl oxygen atoms and the adjacent hydrogen atoms on the pyridine ring (at positions 3 and 5) will play a significant role in determining the lowest energy conformation.
Molecular dynamics simulations could be employed to explore the conformational landscape of the molecule over time. nih.gov Such simulations would likely reveal that the sulfonyl chloride group is not freely rotating but rather exists in a few low-energy conformations. The most stable conformation would likely be one where the S-Cl bond is oriented away from the pyridine ring to minimize steric clashes.
Theoretical calculations can be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. amrita.edu Based on known structures of similar aryl sulfonyl chlorides, the geometry around the sulfur atom is expected to be tetrahedral. wikipedia.org
Below is a table of predicted or typical bond parameters that would be relevant for molecular modeling of this compound.
| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Relevant Dihedral Angle |
| C4-S | ~1.77 | - | C3-C4-S-O |
| S-Cl | ~2.05 | C4-S-Cl: ~105 | C5-C4-S-O |
| S=O | ~1.43 | O-S-O: ~120 | C3-C4-S-Cl |
| C3-Br | ~1.90 | C4-C3-Br: ~120 | - |
Note: These are estimated values based on general data for similar chemical structures and are not the result of a specific simulation on this compound. wikipedia.orgwikipedia.org
The rotational barrier of the sulfonyl chloride group can also be calculated using computational methods. This barrier would provide information on the energy required to rotate the -SO₂Cl group around the C4-S bond. nih.gov A higher rotational barrier would indicate a more rigid structure. Understanding these conformational preferences is important as they can influence the molecule's reactivity and its interactions with other molecules.
Emerging Applications and Interdisciplinary Research Directions
Role as a Versatile Intermediate in Organic Synthesis for Fine Chemicals and Specialty Materials
3-Bromopyridine-4-sulfonyl chloride serves as a highly versatile intermediate in the synthesis of complex organic molecules, particularly for the fine chemicals and specialty materials sectors. The high reactivity of the sulfonyl chloride functional group allows it to be a precursor for a variety of derivatives. It is a key building block for creating sulfonamides, sulfonate esters, and other functionalized compounds through reactions with nucleophiles.
The pyridine-sulfonyl scaffold is particularly significant in medicinal chemistry and the development of agrochemicals. google.com A critical application lies in its use in advanced cross-coupling reactions. For instance, pyridine (B92270) sulfinates, which can be derived from sulfonyl chlorides, are employed in palladium-catalyzed desulfinative cross-coupling reactions. acs.org This method has proven effective for synthesizing challenging biaryl and linked pyridine-heterocyclic molecules, overcoming stability and reactivity issues often encountered with traditional methods like the Suzuki-Miyaura coupling, especially with pharmaceutically relevant heteroaromatic boronates. acs.org The ability to form these complex structures reliably makes compounds like this compound instrumental in the synthesis of high-value molecules, including potential COX-2 inhibitors. acs.org
Application in Materials Science and Organic Electronics
The unique electronic and structural properties of the pyridine-sulfonyl moiety have led to its exploration in materials science and the field of organic electronics.
The development of materials functionalized with pyridine-sulfonyl groups is an active area of research. These functional groups can be incorporated into larger molecular structures to create materials with tailored properties for electronics and photochemistry. chemrxiv.org A notable application is the synthesis of functionalized bipyridines. chemrxiv.org Bipyridine units are highly sought-after structural motifs in material sciences due to their ability to act as ligands for transition metals, forming the basis of many photosensitizers and catalysts. chemrxiv.org Precursors related to this compound can be used to construct these bipyridine scaffolds with a high degree of modularity and functional group tolerance. chemrxiv.org
Furthermore, analogous compounds such as 3-Fluoropyridine-4-sulfonyl chloride are used to modify the surfaces of materials like polymers, metals, and nanoparticles. smolecule.com The sulfonyl chloride group can react with surface functionalities to create stable, covalently bonded layers, thereby altering the surface properties of the material for specific applications. smolecule.com
While research specifically detailing this compound in perovskite solar cells (PSCs) is limited, the application of similar sulfonyl chloride compounds demonstrates a promising direction. A major challenge in PSC technology is the presence of defects in the polycrystalline perovskite film, which act as sites for non-radiative recombination and limit device efficiency and stability. researchgate.netrsc.org
A key strategy to mitigate this issue is defect passivation, often using Lewis acids. researchgate.netscispace.com Research has shown that 4-chlorobenzene sulfonyl chloride (CBSC), a molecule with the same reactive sulfonyl chloride group, is an effective passivating agent. rsc.orgresearchgate.net The CBSC molecules function as electron acceptors (Lewis acids) that bind to negatively charged defects, such as undercoordinated halide ions and Pb-I antisite defects (PbI₃⁻), at the interface between the perovskite layer and the charge transport layer. rsc.orgresearchgate.net This passivation minimizes carrier losses and reduces recombination. rsc.org The use of CBSC has led to significant improvements in both the power conversion efficiency (PCE) and the long-term stability of the solar cells. rsc.org Given the established mechanism, the electrophilic sulfonyl chloride group on this compound makes it a strong candidate for investigation in similar defect passivation strategies.
Table: Research Findings on Perovskite Passivation with a Sulfonyl Chloride Compound
| Parameter | Pristine Device | CBSC-Passivated Device |
| Power Conversion Efficiency (PCE) | 18.29% rsc.org | 20.02% rsc.org |
| Long-Term Stability | Lower stability | Maintained 93% of initial PCE after 768 hours rsc.org |
Exploration in Catalyst Development and Ligand Design
The pyridine framework is a cornerstone of ligand design in coordination chemistry and catalysis. This compound and its derivatives are being explored as precursors for novel ligands and catalysts.
The synthesis of functionalized bipyridines from pyridine-sulfur precursors is a prime example of its application in this area. chemrxiv.org Bipyridines are among the most common and effective ligands for transition metals used in a vast range of catalytic processes. chemrxiv.org The ability to synthesize both symmetrical and unsymmetrical bipyridines with diverse electronic and steric properties allows for the fine-tuning of a catalyst's activity and selectivity. chemrxiv.org
Moreover, pyridine sulfonyl chlorides are themselves reactive substrates in the development of new synthetic methods. For example, transition-metal-free amination of pyridine-2-sulfonyl chloride has been achieved using magnesium amides. acs.org Such methodologies, which avoid costly and potentially toxic transition metals, are of great interest for greener chemical synthesis. acs.orgpatsnap.com The resulting 2,3-functionalized pyridines can then serve as building blocks for more complex molecules or as new ligands themselves. acs.org
Conclusion and Future Research Perspectives
Summary of Current Research Contributions and Synthetic Achievements
3-Bromopyridine-4-sulfonyl chloride primarily serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing reactions with a plethora of nucleophiles. This allows for the facile introduction of the sulfonamide group, a common pharmacophore found in many therapeutic agents.
Current synthetic achievements largely revolve around the preparation of pyridine-3-sulfonyl chlorides from precursors like 3-aminopyridine (B143674). One established method involves a diazotization reaction of 3-aminopyridine, followed by substitution of the diazo group with a sulfonyl group. researchgate.net An alternative route starts with pyridine-3-sulfonic acid, which is then chlorinated using reagents like phosphorus pentachloride. wipo.intgoogle.com These methods have enabled the consistent, albeit sometimes challenging, production of pyridine (B92270) sulfonyl chlorides for research and development.
The reactivity of the sulfonyl chloride group has been extensively exploited. It readily reacts with primary and secondary amines to form N-substituted sulfonamides. acs.org This classic transformation is a cornerstone of medicinal chemistry, allowing for the rapid generation of compound libraries for biological screening. The bromine atom on the pyridine ring offers a secondary point for modification, typically through transition-metal-catalyzed cross-coupling reactions, although this is often explored after the initial derivatization of the sulfonyl chloride.
Unaddressed Challenges and Opportunities in Synthesis Methodologies
Despite the utility of this compound, its synthesis is not without challenges. Traditional methods for preparing pyridine sulfonyl chlorides often face several hurdles. For instance, the synthesis starting from pyridine-3-sulfonic acid can lead to the formation of regioisomers (unwanted positional isomers) that are difficult to separate. google.com Furthermore, the use of harsh reagents like concentrated sulfuric acid or phosphorus oxychloride presents significant safety risks and generates substantial acidic waste, posing environmental concerns. google.com
The diazotization route, while common, can also be problematic. The intermediate diazonium salts are often unstable, leading to side reactions and impurities that complicate purification. google.com Moreover, many heterocyclic sulfonyl chlorides are known to be unstable, which can hinder their isolation and storage. mit.edu The development of milder and more selective synthetic methods is a key area of opportunity.
Recent advancements in synthetic methodology offer potential solutions. For example, methods for generating sulfonyl chlorides from thiols or disulfides using greener oxidants like hydrogen peroxide are being explored. organic-chemistry.org Additionally, the conversion of stable primary sulfonamides back into highly reactive sulfonyl chlorides using activating agents like pyrylium (B1242799) salts presents a novel strategy for late-stage functionalization, potentially bypassing the issues associated with the direct synthesis of unstable sulfonyl chlorides. nih.gov
Table 1: Challenges and Opportunities in the Synthesis of Pyridine Sulfonyl Chlorides
| Challenge | Opportunity |
| Formation of hard-to-separate regioisomers. google.com | Development of more regioselective sulfonation or chlorination methods. |
| Use of harsh, corrosive, and hazardous reagents (e.g., PCl5, SO2Cl2). google.com | Exploration of greener reagents and catalytic systems (e.g., H2O2/ZrCl4). organic-chemistry.org |
| Instability of diazonium salt intermediates in some routes. google.com | Designing alternative pathways that avoid unstable intermediates. |
| Inherent instability of some heterocyclic sulfonyl chlorides. mit.edu | In-situ generation and reaction of the sulfonyl chloride; development of stable sulfonyl chloride surrogates. mit.edunih.gov |
| Generation of significant chemical waste. google.com | Designing atom-economical and catalytic processes. |
Prospective Directions in Reactivity and Advanced Derivatization
The future of this compound chemistry lies in the strategic and selective manipulation of its two reactive sites. While the sulfonyl chloride is typically reacted first, advanced synthetic planning could reverse this, using the bromine atom as the initial handle for modification.
The bromine atom is ripe for a variety of modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations could be employed to install diverse aryl, vinyl, or amino substituents at the 3-position of the pyridine ring. This would generate a library of novel pyridine sulfonyl chlorides, which could then be further derivatized at the sulfonyl chloride position. This two-step, modular approach would grant access to a vast chemical space of previously inaccessible compounds.
Furthermore, the development of desulfinative cross-coupling reactions opens new avenues for using sulfonyl chlorides not just to form sulfonamides, but as precursors to other functionalities. acs.org This could involve the conversion of the sulfonyl chloride to a sulfinate, which can then participate in palladium-catalyzed couplings to form C-C bonds.
Advanced derivatization protocols could also focus on more complex transformations. nih.gov For example, dearomatization reactions of the pyridine ring could lead to highly functionalized, three-dimensional scaffolds of interest in medicinal chemistry. mdpi.com The development of selective C-H functionalization reactions on the pyridine ring, while challenging, would represent a significant step forward, allowing for even more precise molecular editing. acs.org
Potential for Novel Applications and Interdisciplinary Collaborations in Chemical Science
The versatility of this compound makes it a prime candidate for a range of novel applications, fostering collaborations between different branches of chemical science.
In medicinal chemistry , the compound will continue to be a valuable building block for creating libraries of drug candidates. chemscene.com Its ability to generate diverse sulfonamide derivatives is key. Interdisciplinary collaborations with computational chemists and structural biologists could enable the rational design of potent and selective enzyme inhibitors by targeting specific interactions within protein binding pockets.
In materials science , the rigid, aromatic nature of the pyridine ring combined with the potential for creating extended conjugated systems through cross-coupling reactions makes this scaffold interesting for the development of novel organic electronic materials. Collaborations with materials scientists could explore the synthesis of new organic light-emitting diodes (OLEDs), sensors, or photovoltaic materials. The incorporation of the polar sulfonyl group can also be used to tune the electronic properties and solid-state packing of these materials.
In the field of agrochemicals , new sulfonamide derivatives could be screened for herbicidal or fungicidal activity. The development of efficient and scalable synthetic routes will be crucial for these applications, requiring collaboration between synthetic chemists and chemical engineers.
Finally, the development of new catalytic systems and synthetic methodologies centered around reagents like this compound is a fundamental area of research that benefits the entire chemical science community. Collaborations between academic research groups focused on fundamental reaction development and industrial partners seeking to apply these new methods will be essential for translating basic research into practical applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-bromopyridine-4-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Inhalation/Skin Contact : Use fume hoods and wear nitrile gloves, protective eyewear, and lab coats. In case of skin exposure, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
- Storage : Store in a cool, dry place under inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, as sulfonyl chlorides are prone to decomposition .
- First Aid : Follow OSHA-compliant measures: flush eyes with water for 15 minutes (remove contact lenses if present) and consult a physician .
Q. How can researchers synthesize this compound, and what are common yield optimization strategies?
- Methodological Answer :
- Synthesis : Typically derived from sulfonation of 3-bromopyridine followed by chlorination with PCl₅ or SOCl₂. For example, sulfonation at the 4-position of pyridine derivatives can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (~70–80%) are achieved by maintaining anhydrous conditions and stoichiometric excess of chlorinating agents .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in CDCl₃ shows characteristic aromatic protons (δ 8.5–9.0 ppm for pyridine ring) and absence of -SO₂Cl proton exchange .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.5 for C₅H₃BrClNO₂S) .
- Elemental Analysis : Verify purity (>98%) via combustion analysis for C, H, N, and S .
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?
- Methodological Answer :
- Mechanism : The sulfonyl chloride group (-SO₂Cl) acts as an electrophile, reacting with amines (e.g., primary/secondary amines) to form sulfonamides. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Steric Effects : Bulky substituents on the pyridine ring may reduce reaction rates. For example, 4-substitution avoids steric hindrance compared to 2- or 3-substituted analogs .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Sensitivity : Hydrolyzes rapidly in aqueous basic conditions (pH > 8) to form sulfonic acids. Stable in acidic buffers (pH 2–6) for short-term storage .
- Thermal Stability : Decomposes above 40°C; store at ≤25°C. Contradictory reports suggest some derivatives (e.g., biphenylsulfonyl chlorides) tolerate brief heating up to 60°C .
Q. How can this compound be used in multi-step syntheses of heterocyclic compounds?
- Methodological Answer :
- Case Study : React with hydrazines to form sulfonohydrazides (e.g., 3-bromo-4-chlorobenzohydrazide), which cyclize under acidic conditions to yield triazoles or pyrazoles .
- Cross-Coupling : Suzuki-Miyaura coupling of the bromo group with aryl boronic acids enables access to biphenyl derivatives .
Q. How should researchers address contradictions in reported reaction yields for sulfonamide couplings?
- Methodological Answer :
- Root Causes : Discrepancies arise from moisture content, solvent purity, or competing hydrolysis. For reproducibility, pre-dry solvents (e.g., molecular sieves in DCM) and use freshly distilled amines .
- Troubleshooting : Replace traditional bases (e.g., Et₃N) with polymer-supported bases to minimize side reactions .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
